"5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone" natural source and isolation
"5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone" natural source and isolation
An In-Depth Technical Guide for Researchers
Subject: 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone
Area of Focus: Natural Source, Isolation, and Characterization
This guide provides a comprehensive overview of the diarylheptanoid 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone, focusing on its primary natural sources and the methodologies for its extraction, isolation, and structural verification. The protocols and explanations are designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction and Chemical Context
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a member of the diarylheptanoid class of plant secondary metabolites.[1] These compounds are characterized by a seven-carbon chain linking two aromatic rings.[1] Diarylheptanoids, including the subject compound and its analogues, are of significant scientific interest due to their wide range of reported biological activities, such as antioxidant, anti-inflammatory, and anti-tumor effects.[2][3][4] This specific molecule is a linear diarylheptanoid, distinguished by its hydroxyl and ketone functionalities and the conjugated double bond system within the heptane chain. Its structural similarity to other bioactive compounds, such as curcuminoids, makes it a target for phytochemical investigation.[2][5]
Natural Occurrence
The primary and most consistently reported natural source of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is the rhizome of Alpinia officinarum Hance , a perennial herb from the Zingiberaceae (ginger) family.[6][7] Commonly known as lesser galangal, the rhizomes of this plant have been a staple in traditional Asian medicine for centuries.[8] Phytochemical investigations have confirmed that Alpinia officinarum is rich in a variety of diarylheptanoids, making it the principal plant material for the isolation of this specific compound.[6][8][9][10]
While A. officinarum is the main source, related species within the Zingiberaceae family are also known to produce a diverse array of diarylheptanoids and are worth considering as potential, albeit less concentrated, sources. These include various species of Curcuma (like C. longa and C. xanthorrhiza) and Zingiber (like Z. officinale).[1][3][11][12][13]
Methodology: A Validated Isolation and Purification Workflow
The isolation of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone from its natural matrix is a multi-step process designed to systematically remove extraneous materials and separate the target compound from structurally similar analogues. The workflow described below is a self-validating system, where the outcome of each step is monitored analytically to ensure efficient purification.
Stage 1: Extraction and Solvent Partitioning
The causality behind this initial stage is to liberate the small molecules from the plant tissue and perform a coarse separation based on polarity.
Protocol:
-
Plant Material Preparation: Obtain dried rhizomes of Alpinia officinarum. Grind the rhizomes into a coarse powder to increase the surface area for efficient solvent penetration.
-
Maceration Extraction: Submerge the powdered rhizome material (e.g., 3.0 kg) in methanol (MeOH) (e.g., 3 x 18 L).[8] Allow the mixture to macerate for a period of 3 days at room temperature with occasional agitation.[8] The choice of methanol is critical as its polarity is well-suited for extracting a broad range of secondary metabolites, including diarylheptanoids.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the methanol extract. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude MeOH extract.
-
Solvent Partitioning:
-
Suspend the crude extract (e.g., 300 g) in distilled water to form an aqueous suspension.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[8]
-
First, partition against n-hexane (e.g., 2 x 4 L) to remove highly non-polar compounds such as lipids and waxes.
-
Next, partition the remaining aqueous layer against dichloromethane (CH₂Cl₂) (e.g., 2 x 4 L). Diarylheptanoids typically exhibit intermediate polarity and are expected to concentrate in this fraction.
-
Finally, partition against ethyl acetate (EtOAc) (e.g., 2 x 4 L) to isolate any remaining compounds of slightly higher polarity.
-
Concentrate each of the solvent fractions (n-hexane, CH₂Cl₂, and EtOAc) in vacuo to yield distinct sub-extracts for further analysis. The CH₂Cl₂ fraction is the most promising for the target compound.
-
Stage 2: Chromatographic Purification
With the target compound now concentrated in the dichloromethane fraction, high-resolution chromatographic techniques are employed for its isolation. The principle here is to separate molecules based on their differential adsorption to a stationary phase.
Protocol:
-
Silica Gel Column Chromatography (Primary Separation):
-
Pack a glass column with silica gel (e.g., 300-400 mesh) slurried in a non-polar solvent like hexane.
-
Adsorb the dried CH₂Cl₂ fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate or acetone. For example, a gradient of hexane-acetone could be used.[12]
-
Collect fractions of the eluate and monitor their composition using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with a staining agent (e.g., vanillin-sulfuric acid).
-
Combine fractions that show a similar TLC profile, particularly those containing a prominent spot corresponding to the expected polarity of the target compound.
-
-
Sephadex LH-20 Chromatography (Size Exclusion & Polarity):
-
Subject the combined, enriched fractions from the silica gel column to further purification on a Sephadex LH-20 column.
-
Elute with a solvent such as 100% methanol. This step is effective at removing pigments and other small polar impurities, separating compounds based on a combination of size exclusion and polarity interactions.[3]
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
For final purification to achieve high purity (>95%), use preparative or semi-preparative HPLC with an Octadecylsilyl (ODS or C18) column.
-
Elute with an isocratic or gradient system of methanol and water (e.g., CH₃OH−H₂O, 82:18).[12]
-
Monitor the elution profile with a UV detector. The target compound, with its conjugated system, will have a strong UV absorbance.
-
Collect the peak corresponding to 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone and evaporate the solvent to obtain the pure compound.
-
Visualization of the Isolation Workflow
The following diagram illustrates the comprehensive workflow from raw plant material to the purified compound.
Caption: Workflow for the isolation of 5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone.
Structural Elucidation and Data
Once isolated, the definitive identification of the compound is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.[8]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for elucidating the precise chemical structure. ¹H NMR reveals the proton environment, including chemical shifts and coupling constants that help define the E (trans) configuration of the double bonds. ¹³C NMR identifies all unique carbon atoms, including the carbonyl and hydroxyl-bearing carbons. 2D NMR experiments establish the connectivity between protons and carbons, confirming the complete structural assignment.[8][14]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) absorptions. UV spectroscopy reveals the λ_max characteristic of the compound's conjugated π-electron system.[12][15]
Table 1: Summary of Extraction Yields (Hypothetical Data Based on Literature)
| Extraction Stage | Solvent System | Typical Yield (from 300g Crude) | Target Compound Purity |
| Initial Maceration | Methanol | ~300 g (Crude Extract) | <1% |
| Partitioning | Dichloromethane | 25 - 40 g | 5 - 15% |
| Silica Gel Column | Hexane-EtOAc Gradient | 1.5 - 3.0 g (Combined Fractions) | 60 - 80% |
| Final HPLC | Methanol-Water | 50 - 200 mg | >95% |
Conclusion
5-Hydroxy-1,7-diphenyl-4E,6E-dien-3-heptanone is a naturally occurring diarylheptanoid primarily sourced from the rhizomes of Alpinia officinarum. Its successful isolation hinges on a systematic and well-monitored workflow that combines polarity-based liquid-liquid extraction with multiple stages of column chromatography. The validation of its structure requires a suite of modern spectroscopic techniques. This guide provides a robust framework for researchers to isolate and study this compound and its potential therapeutic applications.
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